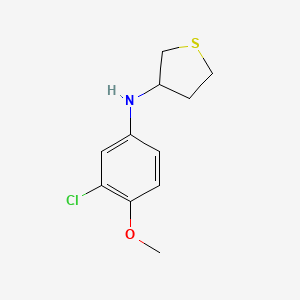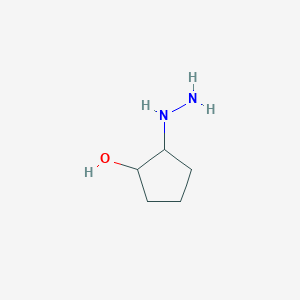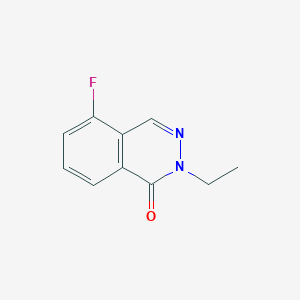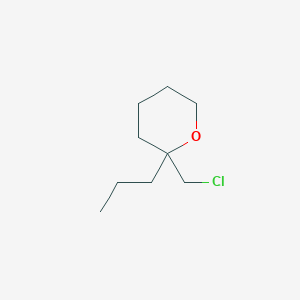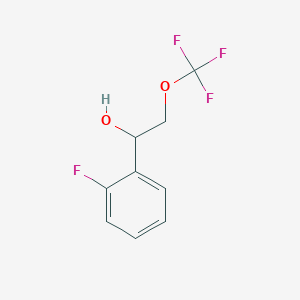
1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol is an organic compound that features both fluorine and trifluoromethoxy groups attached to an ethan-1-ol backbone. Compounds with such functional groups are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol typically involves the introduction of the fluorine and trifluoromethoxy groups onto an ethan-1-ol scaffold. Common synthetic routes may include:
Nucleophilic substitution reactions: Starting from a suitable precursor, such as 2-fluorobenzene, and introducing the trifluoromethoxy group via nucleophilic substitution.
Grignard reactions: Using a Grignard reagent to introduce the ethan-1-ol moiety.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of the hydroxyl group to form ethers.
Substitution: Halogenation or other substitution reactions at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Halogenating agents like NBS (N-Bromosuccinimide).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethers.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration as a pharmaceutical intermediate.
Industry: Use in the production of specialty chemicals and materials.
作用機序
The mechanism of action for 1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
1-(2-Fluorophenyl)-2-methoxyethan-1-ol: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
1-(2-Chlorophenyl)-2-(trifluoromethoxy)ethan-1-ol: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol is unique due to the presence of both fluorine and trifluoromethoxy groups, which can impart distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
For precise and detailed information, consulting scientific literature and databases such as ChemSpider or the OECD Existing Chemicals Database would be beneficial.
特性
分子式 |
C9H8F4O2 |
|---|---|
分子量 |
224.15 g/mol |
IUPAC名 |
1-(2-fluorophenyl)-2-(trifluoromethoxy)ethanol |
InChI |
InChI=1S/C9H8F4O2/c10-7-4-2-1-3-6(7)8(14)5-15-9(11,12)13/h1-4,8,14H,5H2 |
InChIキー |
IGLNTQCRASXSIJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(COC(F)(F)F)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


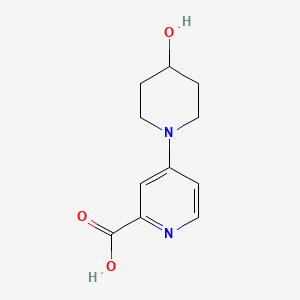
![tert-butyl N-[3-(4-fluorophenyl)-2-(piperidin-2-yl)propyl]carbamate](/img/structure/B13196438.png)
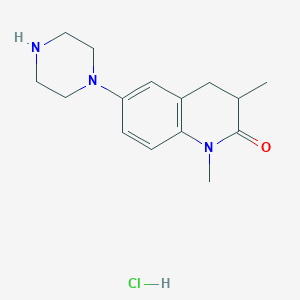
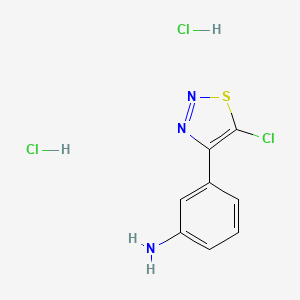
![4-Methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile](/img/structure/B13196459.png)



![2-[4-(Benzyloxy)phenyl]-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13196471.png)
